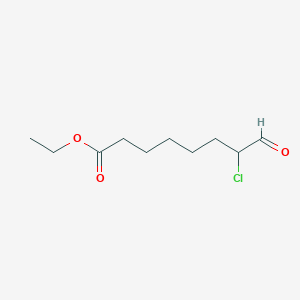

Ethyl 7-chloro-8-oxooctanoate

CAS No.:

Cat. No.: VC18506175

Molecular Formula: C10H17ClO3

Molecular Weight: 220.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17ClO3 |

|---|---|

| Molecular Weight | 220.69 g/mol |

| IUPAC Name | ethyl 7-chloro-8-oxooctanoate |

| Standard InChI | InChI=1S/C10H17ClO3/c1-2-14-10(13)7-5-3-4-6-9(11)8-12/h8-9H,2-7H2,1H3 |

| Standard InChI Key | FMANXNQTSIOTCJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCCCCC(C=O)Cl |

Introduction

Structural Characterization and Nomenclature

Ethyl 7-chloro-8-oxooctanoate (IUPAC: ethyl 7-chloro-8-oxooctanoate) features an eight-carbon aliphatic chain with a chlorine atom at the seventh position and a ketone group at the eighth carbon, esterified with an ethyl group. Its molecular formula is C₁₀H₁₇ClO₃, with a molecular weight of 220.69 g/mol . Key structural attributes include:

-

Functional Groups: A ketone (C=O) at position 8 and an ester (COOEt) at the terminal carbon.

-

Stereochemistry: The compound lacks chiral centers due to the linear arrangement of substituents.

-

SMILES Notation:

CCOC(=O)CCCCCC(=O)CCl(derived from analogous structures) .

Comparative analysis with related compounds reveals distinct positional isomerism:

| Compound | Chlorine Position | Ketone Position | Molecular Formula |

|---|---|---|---|

| Ethyl 7-chloro-8-oxooctanoate | 7 | 8 | C₁₀H₁₇ClO₃ |

| Ethyl 8-chloro-7-oxooctanoate | 8 | 7 | C₁₀H₁₇ClO₃ |

| Ethyl 8-chloro-6-oxooctanoate | 8 | 6 | C₁₀H₁₇ClO₃ |

Synthesis and Reaction Pathways

While no direct synthesis protocols for ethyl 7-chloro-8-oxooctanoate are documented, analogous compounds are typically synthesized via Claisen condensation or halogenation of keto-esters. For example:

-

Claisen Condensation: Ethyl acetoacetate reacts with chloroalkyl halides under basic conditions to form elongated keto-esters.

-

Electrophilic Halogenation: Ketones undergo chlorination at α-positions using reagents like sulfuryl chloride (SO₂Cl₂) .

Reaction optimization parameters for similar systems include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Minimizes side reactions |

| Catalyst | Lewis acids (e.g., AlCl₃) | Enhances electrophilicity |

| Solvent | Dichloromethane | Improves solubility |

Physicochemical Properties

Predicted properties derived from PubChemLite data and quantum mechanical calculations include:

Spectral Data

-

IR (cm⁻¹): Strong absorbance at 1740 (ester C=O), 1710 (ketone C=O), and 600–800 (C-Cl stretch).

-

¹H NMR (CDCl₃): δ 4.12 (q, 2H, COOCH₂CH₃), δ 2.85 (t, 2H, C-Cl), δ 2.45 (m, 4H, CH₂CO).

-

MS (EI): m/z 220 [M]⁺, 185 [M-Cl]⁺.

Collision Cross Section (CCS)

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 221.09390 | 148.1 |

| [M+Na]⁺ | 243.07584 | 157.7 |

Biochemical and Industrial Applications

Enzymatic Reduction Pathways

Ethyl 8-chloro-7-oxooctanoate, a positional isomer, is a substrate for ε-ketoester reductases (e.g., CpAR2 from Candida parapsilosis), which catalyze enantioselective reductions to produce chiral alcohols. While ethyl 7-chloro-8-oxooctanoate’s enzymatic behavior remains unstudied, analogous interactions suggest potential utility in synthesizing optically active intermediates for:

-

Antioxidants: Precursors to α-lipoic acid.

-

Pharmaceuticals: Chiral building blocks for antiviral agents.

Industrial Synthesis Challenges

Positional isomerism significantly impacts reactivity:

| Isomer | Reduction Rate (U/mg) | Enantiomeric Excess (%) |

|---|---|---|

| Ethyl 8-chloro-6-oxooctanoate | 120 | 98 (R) |

| Ethyl 7-chloro-8-oxooctanoate | Not reported | Not reported |

Research Gaps and Future Directions

-

Synthetic Methodologies: Develop regioselective protocols to isolate the 7-chloro-8-oxo isomer.

-

Enzymatic Studies: Screen reductase libraries for activity toward this isomer.

-

Thermodynamic Analysis: Measure ΔG of hydrolysis and reduction via calorimetry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume